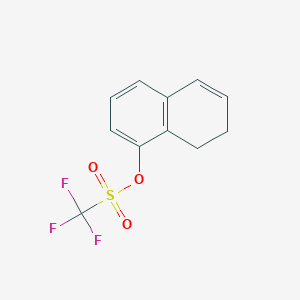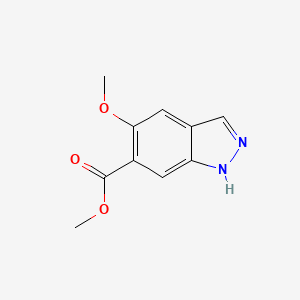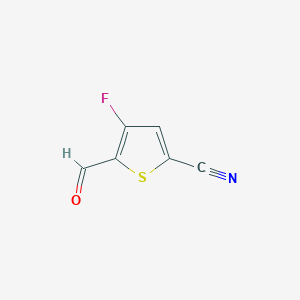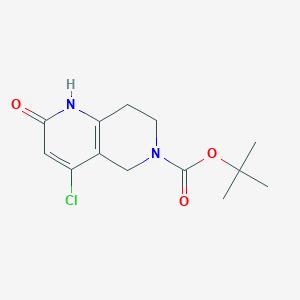
7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate: is an organic compound with the molecular formula C11H9F3O3S It is a trifluoromethanesulfonate ester of 7,8-dihydronaphthalene, characterized by the presence of a trifluoromethanesulfonyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7,8-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and safety. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 7,8-dihydronaphthalene derivatives.
Oxidation Reactions: It can be oxidized to form naphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions include various substituted naphthalenes and dihydronaphthalenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized naphthalene derivatives .
Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and interactions with biological targets .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers, dyes, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex molecules where the trifluoromethanesulfonate group is replaced by other functional groups .
Comparación Con Compuestos Similares
- Naphthalen-1-yl trifluoromethanesulfonate
- 3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate
- Methanesulfonic acid, 1,1,1-trifluoro-, 7,8-dihydro-1-naphthalenyl ester
Uniqueness: 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate is unique due to the specific positioning of the trifluoromethanesulfonate group on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C11H9F3O3S |
|---|---|
Peso molecular |
278.25 g/mol |
Nombre IUPAC |
7,8-dihydronaphthalen-1-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C11H9F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2 |
Clave InChI |
VWURLCURJYQNMC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C=CC=C2OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)

![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11759253.png)
![1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine](/img/structure/B11759257.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11759258.png)



![4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759265.png)
![2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B11759271.png)
![(1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B11759277.png)
![6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11759279.png)
